molecular formula C19H18BrN5O2 B2431988 (3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034276-31-6

(3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2431988
CAS No.: 2034276-31-6
M. Wt: 428.29
InChI Key: GQYHGXWLSAIQIV-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18BrN5O2 and its molecular weight is 428.29. The purity is usually 95%.
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Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-15-11-21-19(22-12-15)27-17-6-2-8-24(13-17)18(26)14-4-1-5-16(10-14)25-9-3-7-23-25/h1,3-5,7,9-12,17H,2,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYHGXWLSAIQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034276-31-6, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Details

  • Molecular Formula : C₁₉H₁₈BrN₅O₂
  • Molecular Weight : 428.3 g/mol
  • Structure : The compound consists of a pyrazole ring connected to a phenyl group and a piperidine moiety substituted with a bromopyrimidine derivative.

The compound exhibits its biological effects primarily through interactions with various molecular targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can act as inhibitors of the enzyme monoacylglycerol lipase (MAGL) , which is implicated in the regulation of endocannabinoid signaling pathways. For instance, modifications to the benzoylpiperidine structure have shown promising results in inhibiting MAGL with IC₅₀ values ranging from 19.9 to 75.3 µM against various cancer cell lines, suggesting that similar derivatives may exhibit comparable activity .

Anticancer Activity

The compound's potential anticancer properties have been highlighted in several studies:

  • Cell Lines Tested : The compound has been tested against human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cell lines.
  • IC₅₀ Values : The observed IC₅₀ values for these cell lines ranged from 19.9 µM to 75.3 µM, indicating moderate potency against these cancer types .

Selectivity and Safety Profile

In terms of selectivity, compounds similar to this one have shown preferential inhibition towards MAGL compared to other endocannabinoid system enzymes, which is crucial for minimizing side effects typically associated with broader-spectrum inhibitors .

Recent Investigations

  • Study on Structural Modifications : A study focused on modifying the piperidine moiety to enhance bioactivity revealed that specific substitutions could significantly improve the compound's efficacy as an anticancer agent while maintaining selectivity for target enzymes .
  • In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound could effectively reduce tumor growth in animal models without significant toxicity, supporting further clinical development .

Comparative Analysis of Similar Compounds

Compound NameTarget ActivityIC₅₀ (µM)Cancer Type
Compound AMAGL Inhibitor19.9Breast
Compound BMAGL Inhibitor75.3Ovarian
Compound CNon-selective>100Various

Q & A

Q. What are the critical steps in synthesizing (3-(1H-pyrazol-1-yl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone?

  • Methodological Answer : Synthesis involves multi-step routes:
  • Piperidine ring functionalization : React 3-hydroxypiperidine with 5-bromo-2-chloropyrimidine under basic conditions to form the 3-((5-bromopyrimidin-2-yl)oxy)piperidine intermediate .
  • Pyrazole coupling : Introduce the 3-(1H-pyrazol-1-yl)phenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
  • Methanone assembly : Couple the intermediates via a ketone linkage using carbonyl diimidazole (CDI) or acid chlorides in anhydrous solvents (e.g., THF) .
  • Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical techniques :
  • NMR spectroscopy : Confirm regiochemistry of the pyrazole and piperidine rings (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency with the calculated mass (C₂₁H₁₈BrN₅O₂: [M+H]⁺ = 476.06) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
  • Data cross-validation : Compare spectroscopic data with structurally related compounds (e.g., pyrazole-piperidine hybrids) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrazole and piperidine intermediates to improve yield?

  • Methodological Answer :
  • Variables to test :
  • Catalysts : Compare Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency .
  • Solvents : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction kinetics .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .
  • Statistical design : Apply a Design of Experiments (DoE) approach to identify optimal conditions (e.g., response surface methodology) .
  • Case study : A similar piperidine-pyrimidine compound achieved 85% yield using Pd(OAc)₂ in DMF at 100°C .

Q. What strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed enzyme inhibition (e.g., kinase assays) is target-specific .
  • Off-target profiling : Screen against related receptors (e.g., GPCRs, ion channels) to rule out nonspecific binding .
  • Structural analogs : Compare bioactivity with derivatives lacking the 5-bromopyrimidinyloxy group to isolate pharmacophore contributions .
  • Data reconciliation : Publish negative results to clarify conflicting claims (e.g., inactive in cancer cell lines vs. potent in kinase assays) .

Q. How can computational modeling predict the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR) based on the bromopyrimidine’s halogen-bonding potential .
  • MD simulations : Simulate binding stability over 100 ns trajectories to assess piperidine ring flexibility and solvent effects .
  • QSAR analysis : Corrogate substituent effects (e.g., bromine vs. chlorine) on IC₅₀ values using datasets from analogous compounds .

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